molecular formula C15H16O2 B11881986 Methyl 4-(naphthalen-2-yl)butanoate CAS No. 785-19-3

Methyl 4-(naphthalen-2-yl)butanoate

Cat. No.: B11881986
CAS No.: 785-19-3
M. Wt: 228.29 g/mol
InChI Key: HHBCKGMAZYXROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(naphthalen-2-yl)butanoate is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the butanoic acid is substituted with a naphthalene ring at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(naphthalen-2-yl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(naphthalen-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(naphthalen-2-yl)butanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(naphthalen-2-yl)butanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(naphthalen-2-yl)butanoic acid.

    Reduction: 4-(naphthalen-2-yl)butanol.

    Substitution: Various substituted derivatives of the naphthalene ring, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 4-(naphthalen-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(naphthalen-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(naphthalen-1-yl)butanoate
  • Ethyl 4-(naphthalen-2-yl)butanoate
  • Methyl 3-(naphthalen-2-yl)propanoate

Uniqueness

Methyl 4-(naphthalen-2-yl)butanoate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

785-19-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 4-naphthalen-2-ylbutanoate

InChI

InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3

InChI Key

HHBCKGMAZYXROM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.